3-Chloro-2-isopropoxybenzaldehyde
Overview
Description
3-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the second position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropoxybenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Chloro-2-isopropoxybenzoic acid.
Reduction: 3-Chloro-2-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The isopropoxy group and chlorine atom play crucial roles in determining the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 3-Chloro-2-methoxybenzaldehyde
- 3-Chloro-2-ethoxybenzaldehyde
- 3-Chloro-2-propoxybenzaldehyde
Comparison: 3-Chloro-2-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-2-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSMSVNKDRYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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